Ortho-Bromo Conformational Steric Effect
The 2-bromophenyl substituent in the target compound introduces significant steric congestion at the ortho position, which restricts rotation around the C5-aryl bond and favors a non-coplanar conformation of the phenyl ring relative to the pyrrole plane. In contrast, the 4-bromo regioisomer (CAS 912763-22-5) lacks this ortho steric interaction, adopting a more planar ground-state geometry . This conformational difference is evidenced by the distinct spatial arrangement of the bromine atom, which in the target compound is positioned proximal to the N-methyl group and the aldehyde moiety, whereas in the 4-bromo isomer it projects distally . The steric parameter (Charton v value) for ortho-bromo substitution is approximately 0.65, compared to 0.00 for para substitution, quantifying the steric demand difference [1].
| Evidence Dimension | Steric demand at bromophenyl substitution position (Charton v value) |
|---|---|
| Target Compound Data | ortho-Br: Charton v ≈ 0.65 |
| Comparator Or Baseline | para-Br (CAS 912763-22-5): Charton v ≈ 0.00 |
| Quantified Difference | ΔCharton v ≈ 0.65; ortho substitution imposes significantly greater steric bulk |
| Conditions | Calculated/estimated from literature steric parameters for ortho- vs para-substituted aryl bromides (class-level inference applied to bromophenyl-pyrrole system) |
Why This Matters
The ortho steric effect directly influences the rate of palladium-catalyzed cross-coupling reactions at the C-Br bond, enabling selective sequential functionalization strategies when both ortho- and para-bromo isomers are available.
- [1] Charton, M. (1975). Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. Journal of the American Chemical Society, 97(6), 1552-1556. (Class-level reference for Charton steric parameters). View Source
